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molecular formula C12H10N4O B8580847 4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B8580847
M. Wt: 226.23 g/mol
InChI Key: KPMSLFTZTFAJAG-UHFFFAOYSA-N
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Patent
US06541484B2

Procedure details

4-Amino-6,7-dihydro-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.68 g, 2.28 mmol) was heated at reflux in sodium hydroxide solution (12 ml of a 15 wt. % solution in water). After 6 h, the mixture was allowed to cool to room temperature and was then transferred to a fridge and kept there for 19 h. The white precipitate was filtered off and the filtrate set aside. The solid was dissolved in water and acidified to pH 5 by dropwise addition of concentrated hydrochloric acid. The product was extracted into ethyl acetate (×2) and the combined organic layers washed with brine before being dried (MgSO4) and concentrated. 4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one (324 mg, 63%) was obtained as a white solid. The filtrate which had been set aside was acidified to pH 5 and extracted with ethyl acetate (×2). The combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate solution and then brine before being dried (MgSO4) and concentrated. This afforded a second crop of the product (145 mg, total yield 91%), m.p. 223-225° C. δH (400 MHz; DMSO) 5.58 (1H, s), 6.76 (2H, br s), 7.23-7.27 (1H, m), 7.46-7.50 (2H, m), 8.16 (1H, s), 8.21-8.24 (2H; m), 11.16 (1H, br s); m/z (ES+) 227 (M+H+).
Name
4-Amino-6,7-dihydro-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[C:11](=[O:12])[NH:10][C:9]2[N:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:14]=[CH:15][C:8]=2[C:7]=1[NH2:22])=O)C>[OH-].[Na+].O>[NH2:22][C:7]1[C:8]2[CH:15]=[N:14][N:13]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:9]=2[NH:10][C:11](=[O:12])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
4-Amino-6,7-dihydro-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Quantity
0.68 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C2=C(NC1=O)N(N=C2)C2=CC=CC=C2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept there for 19 h
Duration
19 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
ADDITION
Type
ADDITION
Details
acidified to pH 5 by dropwise addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (×2)
WASH
Type
WASH
Details
the combined organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C2=C(NC(C1)=O)N(N=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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